Welcome to the BenchChem Online Store!
molecular formula C9H6O4 B105387 5-Methoxyisobenzofuran-1,3-dione CAS No. 28281-76-7

5-Methoxyisobenzofuran-1,3-dione

Cat. No. B105387
M. Wt: 178.14 g/mol
InChI Key: INEIVXABODMRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530469B2

Procedure details

Acetic anhydride (40 ml) was added to a mixture of 4-methoxyphthalic acid (30.8 g, 0.16 mol) in anhydrous tetrahydrofuran (150 ml) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the solvent was removed in vacuo to afford 4-methoxyphthalic anhydride (27.8 g, 99%) as an off white solid. 1H NMR (DMSO-d6) 8.02 (1H, d), 7.59 (1H, d), 7.49 (1H, dd), 3.97 (3H, s). MS: [M+H]+ 179.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([C:19]([OH:21])=[O:20])[C:13](=[CH:17][CH:18]=1)[C:14]([OH:16])=O>O1CCCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:19](=[O:20])[O:21][C:14](=[O:16])[C:13]2=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30.8 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.